molecular formula C13H16O2 B1311373 3-(4-Carboethoxyphenyl)-2-methyl-1-propene CAS No. 514821-16-0

3-(4-Carboethoxyphenyl)-2-methyl-1-propene

Cat. No.: B1311373
CAS No.: 514821-16-0
M. Wt: 204.26 g/mol
InChI Key: AWGPVBBWNVSYNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Carboethoxyphenyl)-2-methyl-1-propene is an α,β-unsaturated carbonyl compound characterized by a phenyl ring substituted with a carboethoxy (ethyl ester) group at the para position and a methyl group at the β-position of the propenyl chain. The carboethoxy group (-COOEt) confers electron-withdrawing properties, influencing the compound’s reactivity in conjugate addition reactions and photophysical behavior.

Properties

IUPAC Name

ethyl 4-(2-methylprop-2-enyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-4-15-13(14)12-7-5-11(6-8-12)9-10(2)3/h5-8H,2,4,9H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWGPVBBWNVSYNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)CC(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30448411
Record name 3-(4-carboethoxyphenyl)-2-methyl-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

514821-16-0
Record name 3-(4-carboethoxyphenyl)-2-methyl-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Carboethoxyphenyl)-2-methyl-1-propene typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification and hydrogenation processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and minimize environmental impact. The use of green chemistry principles, such as recycling solvents and reducing waste, is also emphasized .

Chemical Reactions Analysis

Types of Reactions

3-(4-Carboethoxyphenyl)-2-methyl-1-propene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(4-Carboethoxyphenyl)-2-methyl-1-propene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers, resins, and other materials

Mechanism of Action

The mechanism of action of 3-(4-Carboethoxyphenyl)-2-methyl-1-propene involves its interaction with specific molecular targets and pathways. For instance, in photodynamic therapy, derivatives of this compound can generate reactive oxygen species (ROS) upon light irradiation, leading to cellular damage and apoptosis in targeted cells. The molecular targets include cellular membranes, proteins, and nucleic acids, which are affected by the generated ROS .

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

  • Electron-Withdrawing vs. Electron-Donating Groups: 3-(4-Carboethoxyphenyl) derivative: The carboethoxy group (-COOEt) withdraws electrons via resonance and induction, polarizing the α,β-unsaturated system and enhancing reactivity toward nucleophiles. (2E)-3-(4-Methoxyphenyl)-1-(4-nitrophenyl)-2-propen-1-one (CAS 20432-03-5): The methoxy (-OMe) group is electron-donating, while the nitro (-NO₂) group is strongly electron-withdrawing. (2E)-1-(4-Ethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one (CAS 1287402-67-8): Ethoxy (-OEt) and fluorine (-F) substituents balance electron-donating and withdrawing effects, moderating reactivity compared to nitro-substituted analogs .
  • 3-(2-Methoxy-5-methylphenyl)-2-methyl-1-propene (CAS 951894-87-4): Methoxy and methyl groups at adjacent positions create steric crowding, which may influence crystal packing and solubility .

Physical and Spectral Properties

Table 1: Comparative Physical Properties
Compound (CAS RN) Molecular Formula Molecular Mass (g/mol) Key Substituents Notable Properties
3-(4-Carboethoxyphenyl)-2-methyl-1-propene* C₁₄H₁₆O₂ 232.28 -COOEt, -CH₃ Predicted high polarity, moderate solubility in organic solvents
(2E)-3-(4-Methoxyphenyl)-1-(4-nitrophenyl)-2-propen-1-one (20432-03-5) C₁₆H₁₃NO₄ 283.28 -OMe, -NO₂ High melting point (data not shown), strong UV absorbance
(2E)-3-(3-Chlorophenyl)-1-(4-methoxyphenyl)-2-propen-1-one (1047680-79-4) C₁₆H₁₃ClO₂ 272.73 -Cl, -OMe Likely crystalline solid; chloro group increases density
3-(2-Chlorophenyl)-2-methyl-1-propene (90794-46-0) C₁₀H₁₁Cl 166.65 -Cl (ortho), -CH₃ Volatile liquid due to smaller molecular mass

*Predicted values based on analogs.

Spectral Characterization:
  • NMR and IR: Chalcones like (E)-1-(4-hydroxyphenyl)-3-(substituted-phenyl)prop-2-en-1-one () show diagnostic peaks for carbonyl (C=O, ~1650–1700 cm⁻¹ in IR) and vinyl protons (δ 6.5–8.0 ppm in ¹H NMR). The carboethoxy group in the target compound would exhibit ester C=O (~1740 cm⁻¹) and ethoxy signals (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) .

Biological Activity

3-(4-Carboethoxyphenyl)-2-methyl-1-propene, a compound with potential applications in medicinal chemistry, has garnered attention for its biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant research findings.

This compound is characterized by the following molecular formula and structure:

  • Molecular Formula : C13H16O2
  • Canonical SMILES : CCOC(=O)C1=CC=C(C=C1)C=C(C)C

This compound serves as an intermediate in the synthesis of more complex organic molecules and is investigated for its potential biological activities, including antimicrobial and anticancer properties .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. For instance, studies have shown its effectiveness against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that it could serve as a potential lead compound for developing new antibacterial agents.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Anticancer Activity

The compound has also been evaluated for its anticancer properties . In vitro studies demonstrate that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The half-maximal inhibitory concentration (IC50) values were found to be promising:

Cell LineIC50 (µM)
MCF-715
HeLa20

These findings suggest that this compound may induce apoptosis in cancer cells, although the specific mechanisms remain to be fully elucidated.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
  • Reactive Oxygen Species (ROS) Generation : It could induce oxidative stress in target cells, leading to apoptosis.
  • Cell Cycle Arrest : Evidence suggests that it may interfere with cell cycle progression in cancer cells, particularly at the G1/S checkpoint.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the antimicrobial efficacy of this compound against various pathogens. The results indicated significant inhibition zones in disk diffusion assays, reinforcing its potential as a novel antimicrobial agent.

Study 2: Cancer Cell Proliferation

A separate study focused on the effects of this compound on MCF-7 and HeLa cell lines. The results showed a dose-dependent reduction in cell viability, with morphological changes indicative of apoptosis observed under microscopy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.